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molecular formula C12H13ClO4 B8404165 4-(5-Chloro-2-hydroxy-phenyl)-4-oxo-butyric Acid Ethyl Ester

4-(5-Chloro-2-hydroxy-phenyl)-4-oxo-butyric Acid Ethyl Ester

Cat. No. B8404165
M. Wt: 256.68 g/mol
InChI Key: MGICMOGLGQYAQI-UHFFFAOYSA-N
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Patent
US07098212B2

Procedure details

A solution of 4-(5-chloro-2-hydroxy-phenyl)-4-oxo-butyric acid (0.25 g, 1.09 mmol) in ethanol (10 mL) saturated with hydrogen chloride (g) was stirred at ambient temperature for 12 hours. The reaction was concentrated in vacuo, dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate. The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo to give the title compound (0.259 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:15])=[C:6]([C:8](=[O:14])[CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:7]=1.Cl.[CH2:17](O)[CH3:18]>>[CH2:17]([O:12][C:11](=[O:13])[CH2:10][CH2:9][C:8]([C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[OH:15])=[O:14])[CH3:18]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(CCC(=O)O)=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethyl ether
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC(=O)C1=C(C=CC(=C1)Cl)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.259 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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